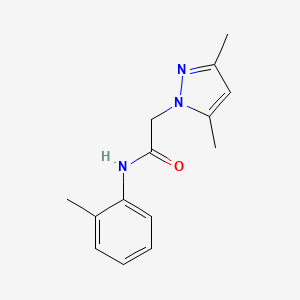![molecular formula C14H21N3O4 B6632990 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid](/img/structure/B6632990.png)
1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid, also known as Boc-piperidine-pyrazole, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a drug candidate. This compound belongs to the class of pyrazole derivatives and has shown promising results in various scientific research applications.
Mécanisme D'action
The mechanism of action of 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acidne-pyrazole is not fully understood, but studies suggest that it works by inhibiting specific enzymes and signaling pathways involved in cancer cell growth, inflammation, and viral replication.
Biochemical and Physiological Effects:
1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acidne-pyrazole has been found to have various biochemical and physiological effects, including reducing the expression of pro-inflammatory cytokines, inhibiting the activity of specific enzymes involved in cancer cell growth, and inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acidne-pyrazole in lab experiments is its potential as a drug candidate for various diseases. However, one limitation is its low solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
For the study of 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acidne-pyrazole include further investigation of its mechanism of action, optimization of its chemical structure to improve its solubility and efficacy, and evaluation of its potential as a drug candidate for various diseases. Additionally, studies may explore the use of 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acidne-pyrazole in combination with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acidne-pyrazole can be synthesized through the reaction of piperidine with pyrazole-5-carboxylic acid in the presence of tert-butyl chloroformate. The resulting product is then treated with sodium hydroxide to remove the Boc protective group, yielding the final product.
Applications De Recherche Scientifique
1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acidne-pyrazole has been studied in various scientific research applications, including its potential as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent. Studies have shown that 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acidne-pyrazole inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acidne-pyrazole has shown potential as an anti-viral agent by inhibiting the replication of the hepatitis C virus.
Propriétés
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)16-8-5-10(6-9-16)17-11(12(18)19)4-7-15-17/h4,7,10H,5-6,8-9H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTDFJSRRKBMGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C(=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-[(3-Bromo-4-methylphenyl)methyl]azetidin-3-yl]propanoic acid](/img/structure/B6632921.png)
![N-[[1-(dimethylamino)cyclobutyl]methyl]-N-methyl-2H-triazole-4-carboxamide](/img/structure/B6632927.png)


![1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde](/img/structure/B6632935.png)
![[3-(5-Methyl-1,3-oxazol-4-yl)phenyl]methanol](/img/structure/B6632943.png)
![3-[2-(1,3-Oxazol-4-yl)phenyl]propanoic acid](/img/structure/B6632950.png)

![[4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol](/img/structure/B6632979.png)
![N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide](/img/structure/B6632991.png)

![N-[3-(2-phenylethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B6632994.png)
![N-[4-(oxolan-2-ylmethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B6632999.png)